N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide features a unique hybrid structure combining an indole core, a piperidine ring, and a 3,4-dimethylphenylacetamide moiety. The indole scaffold is common in kinase inhibitors (e.g., CDK5/p25 inhibitors in ), while the piperidine and acetamide groups may influence bioavailability and target binding .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-10-11-19(14-18(17)2)26-25(31)24(30)21-15-28(22-9-5-4-8-20(21)22)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIVCQYCCJTVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, focusing on its anticancer activity and mechanism of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 348.43 g/mol. Its structure features a piperidine moiety, an indole ring, and a dimethylphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.43 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions including acylation and cyclization processes. The use of specific catalysts and reaction conditions is essential to achieve high yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF7 (Breast Cancer) : IC50 values reported at approximately 10 μM.
- A549 (Lung Cancer) : IC50 values around 12 μM.
- HepG2 (Liver Cancer) : IC50 values near 15 μM.
These results suggest that the compound has moderate to high anticancer activity compared to standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by the following observations:
- Caspase Activation : Studies have shown that treatment with this compound leads to the activation of caspases 3 and 9, which are crucial for the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes G0/G1 phase arrest in treated cells, preventing further proliferation.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on MCF7 Cells :
- Objective : Evaluate cytotoxicity and apoptosis induction.
- Findings : Significant reduction in cell viability was observed with an IC50 of 10 μM, accompanied by increased caspase activity.
-
Study on A549 Cells :
- Objective : Assess anti-proliferative effects.
- Findings : The compound inhibited growth with an IC50 of 12 μM and induced cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs in Medicinal Chemistry
- N-(3-Acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide () Key Difference: Replaces the 3,4-dimethylphenyl group with a 3-acetamidophenyl moiety.
- Thienoquinolone Derivatives () Example: 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol. Comparison: The thienoquinolone core differs from the indole-piperidine system but shares acetamide linkages. Such compounds exhibit kinase inhibition (e.g., CDK5/p25), suggesting the target compound may have similar mechanisms .
2.2 Agrochemical and Controlled Substance Analogs
- Xylachlor () Structure: 2-Chloro-N-isopropylacet-2',3'-xylidide. Comparison: Shares the 3,4-dimethylphenyl group but lacks the indole-piperidine system. Used as an insecticide, highlighting how minor structural changes shift applications from medicinal to agrochemical .
- Controlled Acetamides (–10) Examples: U-51754 (3,4-dichlorophenyl analog) and CH-FUBIATA (fluorophenyl-indole-acetamide).
Comparative Data Table
*Calculated based on molecular formulas.
Key Findings and Implications
- Structural Flexibility: Minor substituent changes (e.g., dimethylphenyl vs. dichlorophenyl) drastically alter applications, ranging from agrochemicals to pharmaceuticals.
- Synthetic Feasibility : High-purity acetamide derivatives (≥95%) are achievable via standard coupling reactions, as seen in and .
- Regulatory Considerations : While the target compound lacks halogenated groups linked to controlled substances, its structural resemblance to psychoactive indole derivatives () necessitates caution .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the indole core followed by functionalization. Critical steps include:
- Indole alkylation : Reaction of 1-(2-oxo-2-piperidin-1-ylethyl)indole with bromoacetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Acetamide coupling : Use of coupling agents like EDC/HOBt to link the indole intermediate with 3,4-dimethylphenylamine .
- Optimization : Temperature control (60–80°C), anhydrous solvents (DMF, THF), and catalysts (e.g., Pd for cross-coupling) are essential for high yields (>70%) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., indole C3 substitution confirmed via NOESY) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers exist .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
- Catalyst Exploration : Evaluate Pd(0) or Cu(I) catalysts for Ullmann-type couplings .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry .
Q. What experimental strategies are recommended for evaluating biological activity and structure-activity relationships (SAR)?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC50 values for indole-containing analogs .
- SAR Studies : Systematically vary substituents on the phenyl (e.g., 3,4-dimethyl vs. 4-methoxy) and piperidine moieties to assess impact on bioactivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to biological targets (e.g., serotonin receptors) .
Q. How should researchers resolve contradictions in SAR data, such as unexpected loss of activity with minor structural modifications?
- Metabolic Stability Tests : Assess whether modifications increase susceptibility to cytochrome P450 enzymes using liver microsomes .
- Conformational Analysis : Compare DFT-calculated geometries of active vs. inactive analogs to identify steric or electronic clashes .
- Crystallographic Studies : Co-crystallize the compound with its target to visualize binding interactions .
Q. What computational methods are suitable for predicting off-target interactions or toxicity?
- Pharmacophore Modeling : Use tools like PharmaGist to identify unintended targets (e.g., hERG channel binding linked to cardiotoxicity) .
- ADMET Prediction : Software like ADMET Predictor™ to estimate permeability, solubility, and CYP inhibition .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to evaluate target selectivity .
Methodological Challenges and Solutions
Q. What strategies mitigate stability issues during storage or biological assays?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the acetamide group .
- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation in cell-based assays .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) to identify degradation products via LC-MS .
Q. How can regioselectivity be improved during indole functionalization?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the indole N1 position to direct electrophilic substitution to C3 .
- Metal-Mediated Coupling : Use Pd-catalyzed C–H activation for selective alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
